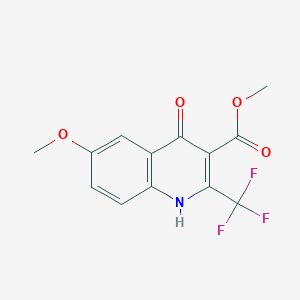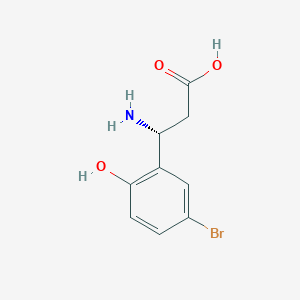
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a bromine atom and a hydroxyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 2-hydroxyphenylpropanoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the desired position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the (3R)-enantiomer. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-Amino-3-(5-bromo-2-oxophenyl)propanoic acid.
Reduction: 3-Amino-3-(2-hydroxyphenyl)propanoic acid.
Substitution: 3-Amino-3-(5-azido-2-hydroxyphenyl)propanoic acid.
科学研究应用
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in protein-ligand interaction studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromine atom may enhance its binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different binding affinities and biological activities.
3-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interactions.
3-Amino-3-(5-methyl-2-hydroxyphenyl)propanoic acid: Contains a methyl group instead of bromine, potentially altering its steric and electronic properties.
Uniqueness
The presence of the bromine atom in (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid distinguishes it from other similar compounds, potentially enhancing its reactivity and binding interactions. This unique feature may contribute to its specific biological activities and applications in research and industry.
属性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI 键 |
MSPXYAMOMRDXEZ-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O |
规范 SMILES |
C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



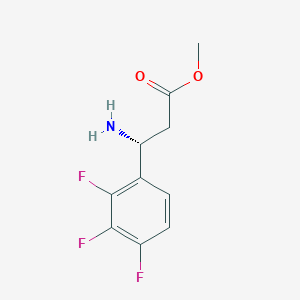
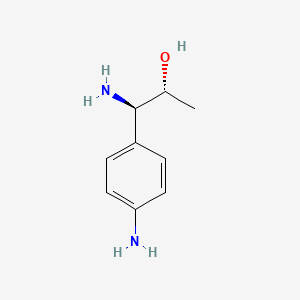
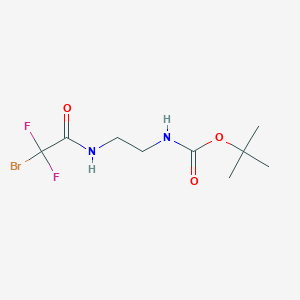
![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)


![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
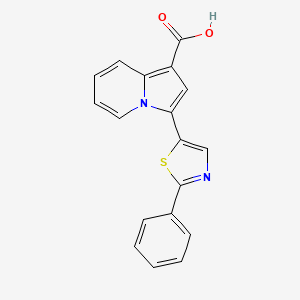
![{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine](/img/structure/B15238294.png)
